2-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
Overview
Description
2-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is a synthetic compound that combines an indole and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 4-position.
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The final step involves coupling the brominated indole with the imidazole derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the indole and imidazole rings.
Reduction: Reduced forms of the compound with hydrogenated indole or imidazole rings.
Substitution: Substituted derivatives where the bromo group is replaced by other functional groups.
Scientific Research Applications
2-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or ligand for biological receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-1H-indol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
- 2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
- 2-(4-bromo-1H-indol-1-yl)-N-[2-(1H-pyrrol-3-yl)ethyl]acetamide
Uniqueness
2-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is unique due to the specific positioning of the bromo group on the indole ring and the presence of the imidazole moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-bromoindol-1-yl)-N-[2-(1H-imidazol-5-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-13-2-1-3-14-12(13)5-7-20(14)9-15(21)18-6-4-11-8-17-10-19-11/h1-3,5,7-8,10H,4,6,9H2,(H,17,19)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFUEXQTIPSEKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCC3=CN=CN3)C(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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